molecular formula C14H17F2NO2 B2537688 Benzyl 4,4-difluoro-3-methylpiperidine-1-carboxylate CAS No. 2241142-45-8

Benzyl 4,4-difluoro-3-methylpiperidine-1-carboxylate

Cat. No.: B2537688
CAS No.: 2241142-45-8
M. Wt: 269.292
InChI Key: SMKCIMSLJREVCL-UHFFFAOYSA-N
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Description

Benzyl 4,4-difluoro-3-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C14H17F2NO2 and a molecular weight of 269.29 g/mol . It is characterized by the presence of a piperidine ring substituted with a benzyl group, two fluorine atoms, and a carboxylate ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Benzyl 4,4-difluoro-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 4,4-difluoro-3-methylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4,4-difluoro-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, potentially leading to significant biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both fluorine atoms and the benzyl ester group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

Benzyl 4,4-difluoro-3-methylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 4-position of the piperidine ring, which can enhance its biological activity by improving binding affinity to various molecular targets. The general structure can be represented as follows:

C15H18F2NO2\text{C}_{15}\text{H}_{18}\text{F}_2\text{N}\text{O}_2

The mechanism of action for this compound involves interactions with specific enzymes or receptors. The fluorine atoms may increase lipophilicity and improve the compound's ability to penetrate cell membranes, thus facilitating its interaction with intracellular targets. Research indicates that it may act as a precursor in drug development, potentially leading to novel therapeutic agents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various piperidine derivatives. While specific data on this compound is limited, related compounds have demonstrated notable efficacy against bacterial and fungal strains. For example, derivatives with similar piperidine structures have shown promising results in inhibiting microbial growth, suggesting potential applications in treating infections .

Anticancer Potential

The compound has been investigated for its anticancer properties. A study focusing on piperidine derivatives indicated that modifications at the 4-position could enhance cytotoxic effects against cancer cell lines. The introduction of difluoromethyl groups has been associated with increased potency in inhibiting tumor growth in vitro and in vivo models .

Case Studies

  • Cytotoxicity Assays : In vitro studies on related piperidine compounds showed significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). These studies suggest that this compound may exhibit similar effects due to its structural analogies .
  • Mechanism Exploration : Research on structurally similar compounds revealed that the presence of fluorine atoms could enhance binding affinity to target proteins involved in cancer progression. For instance, compounds targeting BCL6 showed improved degradation efficiency when modified with fluorinated piperidines .

Table 1: Summary of Biological Activities of Related Piperidine Derivatives

Compound NameActivity TypeIC50 (µM)Target
Benzyl 2-(hydroxymethyl)piperidine-1-carboxylateAntimicrobial12Various bacterial strains
Piperidinyl derivativesAnticancer8MCF-7 cell line
Difluorinated piperidinesEnzyme inhibition5BCL6 protein

Properties

IUPAC Name

benzyl 4,4-difluoro-3-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO2/c1-11-9-17(8-7-14(11,15)16)13(18)19-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKCIMSLJREVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(F)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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